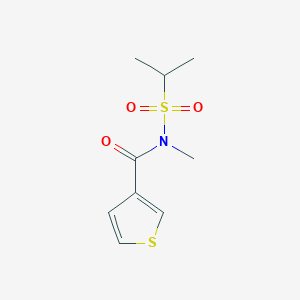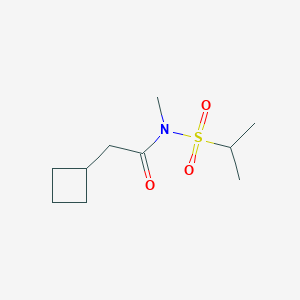
N-methyl-4-(oxolan-2-ylmethoxy)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-4-(oxolan-2-ylmethoxy)piperidine-1-carboxamide, also known as MEM or MEM-P, is a synthetic compound used in scientific research. It is a potent and selective inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell growth, proliferation, and differentiation. MEM has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders.
Wirkmechanismus
N-methyl-4-(oxolan-2-ylmethoxy)piperidine-1-carboxamide exerts its inhibitory effect on CK2 by binding to the ATP-binding site of the enzyme, thus preventing its activity. CK2 is a serine/threonine kinase that regulates the activity of numerous proteins involved in cell signaling and metabolism. By inhibiting CK2, N-methyl-4-(oxolan-2-ylmethoxy)piperidine-1-carboxamide can modulate various cellular processes and pathways.
Biochemical and Physiological Effects:
N-methyl-4-(oxolan-2-ylmethoxy)piperidine-1-carboxamide has been shown to modulate the activity of various proteins and signaling pathways, including the PI3K/Akt/mTOR pathway, the Wnt/β-catenin pathway, and the NF-κB pathway. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, and to reduce inflammation and oxidative stress in models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-methyl-4-(oxolan-2-ylmethoxy)piperidine-1-carboxamide in lab experiments is its high selectivity and potency for CK2 inhibition. This allows for precise modulation of CK2 activity without affecting other kinases or cellular processes. However, one limitation is its relatively low solubility in water, which can make it difficult to use in certain assays or experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-methyl-4-(oxolan-2-ylmethoxy)piperidine-1-carboxamide. One area of interest is its potential use in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness. Another area of interest is its potential use in non-cancer diseases, such as autoimmune disorders or infectious diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-methyl-4-(oxolan-2-ylmethoxy)piperidine-1-carboxamide and its downstream effects on cellular processes and pathways.
Synthesemethoden
N-methyl-4-(oxolan-2-ylmethoxy)piperidine-1-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the preparation of 2-(2-chloroethoxy)tetrahydrofuran, which is then reacted with N-methylpiperidine-1-carboxamide in the presence of a base to yield N-methyl-4-(oxolan-2-ylmethoxy)piperidine-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-methyl-4-(oxolan-2-ylmethoxy)piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to sensitize them to chemotherapy and radiation therapy. N-methyl-4-(oxolan-2-ylmethoxy)piperidine-1-carboxamide has also been investigated for its neuroprotective effects in models of Parkinson's disease and Alzheimer's disease, as well as for its anti-inflammatory properties in models of rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-methyl-4-(oxolan-2-ylmethoxy)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-13-12(15)14-6-4-10(5-7-14)17-9-11-3-2-8-16-11/h10-11H,2-9H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFOLTOCYJTQHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCC(CC1)OCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7583743.png)





![1-Methyl-5-(9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carbonyl)pyrrole-3-carbonitrile](/img/structure/B7583765.png)



![2,2-dimethyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7583807.png)
![4-[[(2-methyl-3-phenylimidazol-4-yl)methylamino]methyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7583834.png)